4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid
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Overview
Description
4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an isopropylamino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Attachment of the Butanoic Acid Backbone: The iodinated pyrazole is reacted with a butanoic acid derivative, such as a butanoic acid chloride, in the presence of a base to form the desired compound.
Introduction of the Isopropylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Major Products
Oxidation: Oxidation products may include carboxylic acids, ketones, or aldehydes.
Reduction: Reduction can yield deiodinated products or reduced functional groups.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid involves its interaction with specific molecular targets. The iodine atom and the isopropylamino group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid
- 4-(4-Chloro-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid
- 4-(4-Fluoro-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid
Uniqueness
4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The iodine atom’s size and electronegativity can affect the compound’s interaction with biological targets, making it distinct from its bromo, chloro, and fluoro analogs.
Properties
Molecular Formula |
C10H16IN3O2 |
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Molecular Weight |
337.16 g/mol |
IUPAC Name |
4-(4-iodopyrazol-1-yl)-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C10H16IN3O2/c1-7(2)13-9(10(15)16)3-4-14-6-8(11)5-12-14/h5-7,9,13H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
ZWJVNYHBPZDUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCN1C=C(C=N1)I)C(=O)O |
Origin of Product |
United States |
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